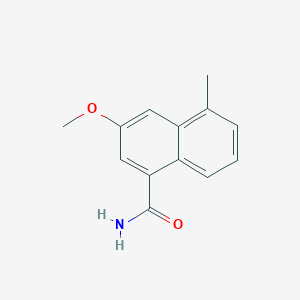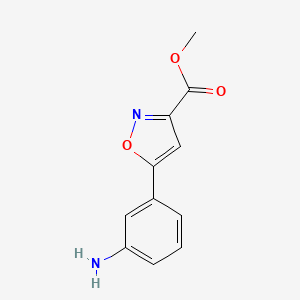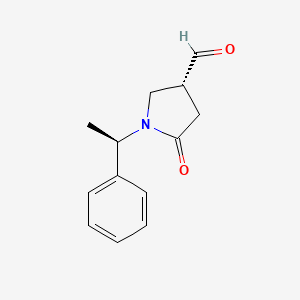![molecular formula C13H10N2O B11890876 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one CAS No. 112499-48-6](/img/structure/B11890876.png)
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . This method yields the desired naphthyridinone compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and oxidized forms, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antileishmanial agent, with studies indicating its efficacy against Leishmania species.
Cancer Research: Derivatives of this compound have been explored for their anticancer properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs).
Antimicrobial Agents: The compound and its derivatives have been investigated for their antimicrobial activities against various pathogens.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antileishmanial agent, it disrupts the cellular processes of the Leishmania parasite, leading to its death . In cancer research, its derivatives inhibit FGFRs, which play a crucial role in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[h][1,6]naphthyridin-4(1H)-one: This compound shares a similar naphthyridine core but differs in the position and type of substituents.
Trifluoromethyl-substituted benzo[b][1,8]naphthyridin-4(1H)-ones: These compounds have been studied for their antileishmanial activity and show structural similarities.
Uniqueness
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antileishmanial and anticancer agent highlights its significance in medicinal chemistry.
Properties
CAS No. |
112499-48-6 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methyl-1H-benzo[b][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-12(16)15-13-10(8)7-9-4-2-3-5-11(9)14-13/h2-7H,1H3,(H,14,15,16) |
InChI Key |
IPXXFNFSQOQZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NC3=CC=CC=C3C=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




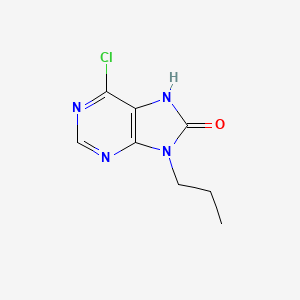
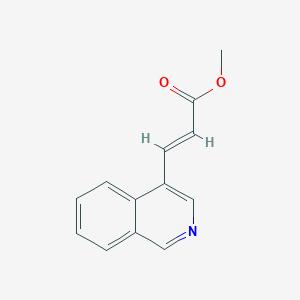
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)


![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)
